Schisandrin B
Overview
Description
Schisandrin B is one of the primary active compounds within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile .
Chemical Reactions Analysis
Schisandrin B has been reported to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species, therefore directly removing free radicals and playing an antioxidant role .Scientific Research Applications
Antioxidant Activity
Schisandrin B has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species, thereby playing a significant antioxidant role .
Chemotherapy Adjunct
Research suggests that Schisandrin B could be used effectively as an adjunct in chemotherapy due to its spectrum of biological activities .
Neuroprotection
Schisandrin B possesses neuroprotective properties, which could be beneficial in the development of treatments for neural diseases .
Cardioprotection
Due to its biological properties, Schisandrin B has been recorded as a potent cure for cardiac diseases by targeting several signaling pathways .
Mitochondrial Function Regulation
Schisandrin B promotes the proliferation, growth, and migration of cells, reduces apoptosis, balances mitochondrial fusion and division, stabilizes mitochondrial membrane potential, and promotes mitochondrial activity in inflammatory environments .
Immune Function Regulation
It has been indicated that Schisandrin B plays a role in regulating immune function, which could have implications for treatments targeting the immune system .
Lipid Regulation
Schisandrin B has actions in lowering blood lipids, which could be useful in managing conditions related to lipid metabolism .
Allergic Reaction Reduction
Research indicates that Schisandrin B exhibits actions in reducing allergic reactions, which could lead to new approaches in allergy treatment .
Each of these applications demonstrates the versatility and potential of Schisandrin B as a compound of interest in various fields of scientific research. Further investigations on the mechanisms of its action and preclinical trials are still necessary to validate the potential of this natural drug candidate fully .
Mechanism of Action
Schisandrin B, also known as Schizandrin B, is a bioactive compound derived from the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .
Target of Action
Schisandrin B primarily targets several key proteins and receptors in the body. It has been shown to target the cannabinoid 2 receptor in Kupffer cells , glycine receptors , Nav1.7 channels , and Cav2.2 channels . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and ion channel regulation .
Mode of Action
Schisandrin B interacts with its targets to induce a range of cellular changes. For instance, it has been shown to inhibit the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . It also induces the activation of the PI3K/Akt pathway and concurrently inhibits NOX2 expression . These interactions result in various downstream effects, such as the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
Schisandrin B affects several biochemical pathways. It has been found to trigger apoptosis , arrest the cell cycle , induce oxidative stress , modulate autophagy , and disrupt essential signaling pathways , notably MAPK , PI3K/Akt , and NF-κB . Additionally, it has been shown to bolster the myocardial antioxidant-reducing response , thereby mitigating the impact of oxygen free radicals .
Pharmacokinetics
The bioavailability of Schisandrin B is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a T max of 2.07 hours and a half-life (t 1/2) of 9.48 hours .
Result of Action
The molecular and cellular effects of Schisandrin B’s action are diverse. It has been reported to increase the level of superoxide dismutase (SOD) in cells , inhibit lipid peroxidation , and reduce lactate dehydrogenase and malondialdehyde , thereby directly removing free radicals and playing an antioxidant role . It also has the capacity to target cancer stem cells and mitigate multi-drug resistance specifically .
Action Environment
The action of Schisandrin B can be influenced by environmental factors. For instance, in an LPS-induced inflammatory environment, Schisandrin B has been found to promote the proliferation, growth, and migration of cells, reduce apoptosis, balance mitochondrial fusion and division, stabilize mitochondrial membrane potential, and promote mitochondrial activity .
Safety and Hazards
Schisandrin B should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
Future investigations into Schisandrin B should prioritize the following areas: further understanding of the molecular mechanisms underlying its pharmacological effects and the identification of specific targets; clarification of metabolites and their respective ratios; bridging the gaps in clinical research .
properties
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976772 | |
Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schisandrin B | |
CAS RN |
61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |
Record name | Schisandrin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Schisandrin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Schisandrin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gomisin N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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